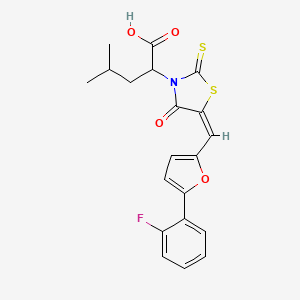
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also has a thioxothiazolidin ring, which is a sulfur-containing heterocycle . The presence of a fluorophenyl group indicates that a phenyl ring (a derivative of benzene) is attached to a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring and the thioxothiazolidin ring contribute to the three-dimensionality of the molecule . The fluorophenyl group is likely to influence the molecule’s reactivity and physical properties due to the electronegativity of the fluorine atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The furan ring is an aromatic heterocycle and can undergo electrophilic substitution reactions . The thioxothiazolidin ring, being a sulfur-containing heterocycle, may also participate in various reactions .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Effects
- A study focused on thioxothiazolidin-4-one derivatives, closely related to the compound , demonstrated significant anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives reduced tumor volume, cell number, and increased the lifespan of mice with Ehrlich Ascites Tumors (EAT), suggesting potential as anticancer agents (Chandrappa et al., 2010).
Cytotoxicity and Induction of Apoptosis in Cancer Cells
- Another study investigated similar thiazolidinone derivatives for their cytotoxic effects and ability to induce apoptosis in human leukemia cells. It was found that these compounds exhibit anticancer activity in a dose-dependent manner, with specific derivatives showing potent effects on leukemia cell lines (Chandrappa et al., 2009).
Anti-inflammatory Activity
- Research on N-(3-chloro-4-flurophenyl)-2-thioxothiazolidin derivatives, which are structurally similar, revealed significant anti-inflammatory activity. Among the synthesized compounds, some showed notable effectiveness, suggesting their potential in anti-inflammatory therapies (Sunder & Maleraju, 2013).
Antitumor Agents Design
- A study on 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives, closely related to the target compound, highlighted their use in designing antitumor agents. One of the synthesized derivatives showed superior efficacy compared to standard drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
Synthesis of Chromophores and Their Properties
- Research on the synthesis of d-π-A type chromophores, which include structures related to the compound , focused on their photophysical properties. These studies are important for understanding intramolecular charge transfer characteristics and potential applications in areas like fluorescence and sensors (Jachak et al., 2021).
Trypanocidal and Anticancer Activity
- Compounds similar to the target compound were synthesized and evaluated for their trypanocidal and anticancer activities. Some of these compounds inhibited the growth of parasites and demonstrated significant selectivity indices, indicating their potential as therapeutic agents (Holota et al., 2019).
Eigenschaften
IUPAC Name |
2-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-11(2)9-15(19(24)25)22-18(23)17(28-20(22)27)10-12-7-8-16(26-12)13-5-3-4-6-14(13)21/h3-8,10-11,15H,9H2,1-2H3,(H,24,25)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQBOTMFWFHPJF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)
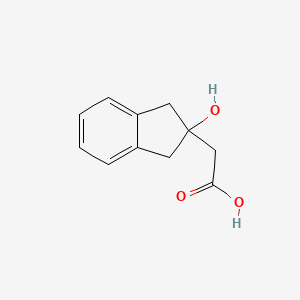
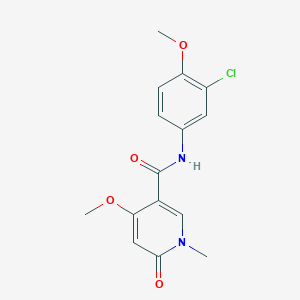
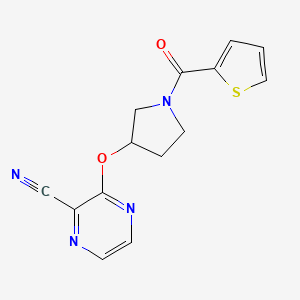
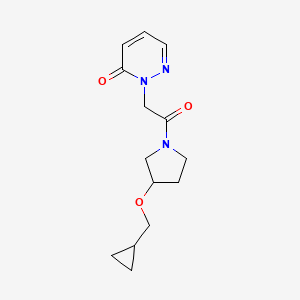
![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)
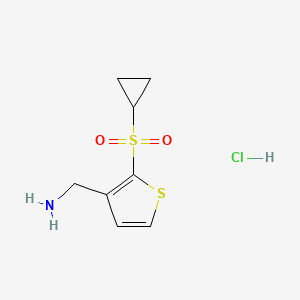
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2625569.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
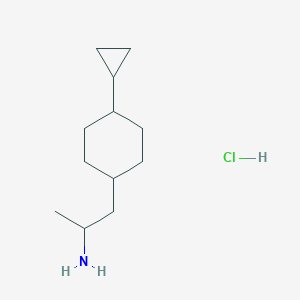
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)